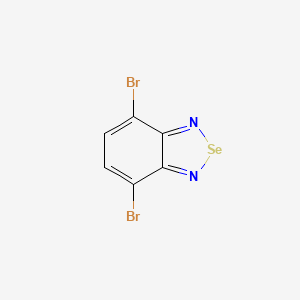

4,7-Dibromo-2,1,3-benzoselenadiazole

Description

Contextualization within Heterocyclic Aromatic Compounds

4,7-Dibromo-2,1,3-benzoselenadiazole is a bicyclic heterocyclic aromatic compound. Its molecular architecture consists of a benzene (B151609) ring fused to a 1,2,5-selenadiazole ring. This core structure, 2,1,3-benzoselenadiazole (B1677776), belongs to the broader class of chalcogen-nitrogen π-heterocycles. The "2,1,3" designation indicates the positions of the selenium and two nitrogen atoms within the five-membered heterocyclic ring.

The aromaticity of the system is derived from the delocalized π-electrons across both the benzene and the selenadiazole rings. The compound is specifically a derivative of 2,1,3-benzoselenadiazole, featuring bromine atoms substituted at the 4 and 7 positions of the benzene portion of the molecule. researchgate.net This specific substitution pattern is crucial for its function in chemical synthesis. The sulfur analogue, 2,1,3-benzothiadiazole (B189464), is a well-studied heterocycle known to undergo bromination to yield the corresponding 4,7-dibromo derivative, a common reaction for aromatic compounds of this type. wikipedia.org

Significance of Selenium-Containing Heterocycles in Contemporary Chemistry

Selenium-containing heterocycles represent an important and rapidly developing class of compounds in modern chemistry. daneshyari.com Their significance stems from the unique electronic and chemical properties imparted by the selenium atom. Organoselenium compounds, particularly heterocycles, are investigated for a wide array of applications, spanning from medicinal chemistry to materials science. researchgate.netresearchgate.net

In the realm of materials science, selenium heterocycles are of great interest for developing organic conductors, semiconductors, and optoelectronic devices. daneshyari.com The incorporation of selenium can influence the electronic properties of a molecule, such as the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is critical for designing materials for applications like organic photovoltaics (OPV) and organic field-effect transistors (OFETs). The family of selenium-containing heterocycles includes a diverse range of structures that are valuable in designing photo- and electroactive materials. researchgate.net The strategic incorporation of selenium into heterocyclic systems continues to be a focal point of research due to the distinct chemical, physical, and biological properties these molecules exhibit. daneshyari.comnih.govacs.org

Overview of this compound as a Building Block

This compound is primarily utilized as a specialized building block in organic synthesis. The two bromine atoms at the 4 and 7 positions are key reactive sites, making the molecule an ideal precursor for constructing larger, more complex molecular structures through various cross-coupling reactions. researchgate.net

This compound functions as an electron-accepting unit. When incorporated into a larger conjugated system, the electron-deficient nature of the benzoselenadiazole core influences the electronic characteristics of the final molecule. The synthesis of advanced materials often involves reacting this dibrominated acceptor with electron-donating monomers. For instance, its sulfur analogue, 4,7-dibromo-2,1,3-benzothiadiazole (B82695), is a well-established monomer for synthesizing high-performance conducting polymers used in organic electronics, such as light-emitting diodes and solar cells. ossila.comfishersci.com The reaction typically involves a palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction, where the bromine atoms are substituted with other aromatic groups. wikipedia.org This modular approach allows for the precise tuning of the electronic and optical properties of the resulting polymers and small molecules.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₂Br₂N₂Se |

| Molecular Weight | 340.86 g/mol scbt.com |

| Monoisotopic Mass | 339.775 Da uni.lu |

| CAS Number | 63224-42-0 scbt.com |

| Appearance | Solid (Powder/Crystals) |

| InChI Key | MVYRQFKGUCDJAB-UHFFFAOYSA-N uni.lu |

| SMILES | C1=C(C2=N[Se]N=C2C(=C1)Br)Br uni.lu |

Research Aims and Scope for this compound Studies

Research involving this compound is predominantly focused on the field of materials science, specifically organic electronics. The primary research aim is to leverage its properties as an electron-deficient building block to design and synthesize novel π-conjugated materials with tailored optoelectronic characteristics.

The scope of these studies typically includes:

Synthesis of Novel Materials: Using this compound as a monomer in polymerization reactions or as a core in the synthesis of small molecules for electronic applications. This often involves cross-coupling reactions to create donor-acceptor architectures. researchgate.netnih.gov

Property Tuning: Investigating how the incorporation of the benzoselenadiazole unit affects the properties of the resulting materials. This includes studying the absorption and emission spectra, frontier orbital energy levels (HOMO/LUMO), and charge carrier mobility.

Device Fabrication and Testing: Fabricating and evaluating the performance of electronic devices that incorporate these newly synthesized materials. This includes organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), where the goal is to improve efficiency, stability, and other key performance metrics. The sulfur analogue is a known building block for polymers like PCPDTBT and PCDTBT, which are used in polymer solar cells. ossila.comfishersci.com

Table 2: Role of this compound in Synthesis

| Feature | Description |

| Function | Electron-accepting building block (monomer). |

| Key Reactive Sites | Bromine atoms at positions 4 and 7. |

| Common Reactions | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). |

| Purpose in Synthesis | To introduce an electron-deficient unit into a larger π-conjugated system. |

| Resulting Structures | Donor-Acceptor (D-A) copolymers and small molecules. |

| Application of Products | Organic semiconductors for solar cells, transistors, and LEDs. ossila.comfishersci.com |

Properties

IUPAC Name |

4,7-dibromo-2,1,3-benzoselenadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2Se/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYRQFKGUCDJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=N[Se]N=C2C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348157 | |

| Record name | 4,7-Dibromo-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63224-42-0 | |

| Record name | 4,7-Dibromo-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dibromo-2,1,3-benzoselenadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4,7 Dibromo 2,1,3 Benzoselenadiazole

Precursor Synthesis Strategies

The foundation of a successful synthesis for 4,7-Dibromo-2,1,3-benzoselenadiazole lies in the efficient preparation of its diaminobenzene precursors. The specific substitution pattern of these precursors is critical for dictating the final arrangement of the bromine atoms on the benzoselenadiazole core.

Synthesis of 3,6-Dibromo-1,2-phenylenediamine

A prevalent method for synthesizing 3,6-Dibromo-1,2-phenylenediamine involves the reduction of a commercially available benzothiadiazole derivative. chemicalbook.com Specifically, 4,7-Dibromo-2,1,3-benzothiadiazole (B82695) serves as the starting material. The reaction is typically carried out using a reducing agent such as sodium borohydride (B1222165) in an alcoholic solvent like ethanol (B145695). chemicalbook.com The process begins with the portion-wise addition of sodium borohydride to a solution of 4,7-Dibromo-2,1,3-benzothiadiazole at a reduced temperature (0 °C), followed by stirring at room temperature for an extended period, often around 20 hours. chemicalbook.com

The reaction mixture is then quenched with water and the product is extracted using an organic solvent, such as dichloromethane (B109758). chemicalbook.com Purification by column chromatography yields 3,6-Dibromo-1,2-phenylenediamine as a white solid with a high yield, reported to be around 98%. chemicalbook.com The identity and purity of the compound are confirmed through various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. chemicalbook.com

Synthesis of 3,6-Dibromo-4-methylbenzene-1,2-diamine

While direct synthesis routes for 3,6-Dibromo-4-methylbenzene-1,2-diamine are less commonly detailed in readily available literature, its synthesis can be inferred from related transformations. The synthesis of a novel pesticide intermediate, 3-(6-bromo-2-methyl-3-methylsulfonylphenyl)-4,5-dihydro-1,2-oxazole, starting from 2,3-dimethylaniline, showcases multi-step synthetic sequences that could be adapted for this purpose. researchgate.net Such a synthesis would likely involve the strategic introduction of bromine atoms and subsequent functional group manipulations to arrive at the desired diamine.

Cyclization Reactions for Benzoselenadiazole Ring Formation

Reaction of Diaminobenzene Derivatives with Selenium Dioxide

The reaction of ortho-phenylenediamine derivatives with selenium dioxide (SeO2) is a fundamental and widely employed method for the formation of the 2,1,3-benzoselenadiazole (B1677776) ring. beilstein-journals.orgresearchgate.net This reaction proceeds through an electrophilic substitution mechanism. beilstein-journals.org Selenium dioxide acts as the electrophile, reacting with the electron-rich aromatic ring of the diamine. The resulting intermediate undergoes cyclization and dehydration to form the stable heterocyclic ring system.

The reaction conditions for this transformation can vary, but it often involves heating the diaminobenzene precursor with selenium dioxide in a suitable solvent. The choice of solvent can influence the reaction outcome. beilstein-journals.org

Optimization of Reaction Conditions for Enhanced Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired benzoselenadiazole derivative. For the synthesis of the related compound 4,7-dibromo-2,1,3-benzothiadiazole, revisiting and optimizing the synthetic route from benzene-1,2-diamine has been a focus of research to address the complexities in producing conjugated organic polymers. researchgate.net These optimization strategies, which often involve adjusting reaction times, temperatures, and reagent stoichiometry, can be conceptually applied to the synthesis of this compound to enhance its yield.

Halogenation Techniques for Dibromination at 4,7-Positions

The final step in achieving the target molecule is the introduction of bromine atoms at the 4 and 7 positions of the 2,1,3-benzoselenadiazole core.

Direct bromination of 2,1,3-benzoselenadiazole is a common strategy. ossila.com This electrophilic aromatic substitution reaction typically employs bromine in the presence of a suitable solvent or catalyst. For the analogous 2,1,3-benzothiadiazole (B189464), the reaction is often carried out using bromine in hydrobromic acid. ossila.com Similar conditions can be adapted for the bromination of 2,1,3-benzoselenadiazole. The electron-rich nature of the benzene (B151609) ring in the benzoselenadiazole system directs the incoming bromine atoms to the 4 and 7 positions.

An alternative approach involves starting with an already brominated precursor. For instance, the synthesis of 2,7-dibromocarbazole, another important monomer for electroactive materials, utilizes a multi-step process that begins with the nitration and subsequent cyclization of a dibrominated biphenyl (B1667301) derivative. researchgate.net This principle of incorporating the halogen atoms at an early stage of the synthesis can also be applied to the preparation of this compound.

Direct Bromination Approaches

The most conventional method for synthesizing 4,7-dihalo-benzothiadiazoles, which is analogous to the likely synthesis of the selenium-containing title compound, is through direct electrophilic aromatic substitution. This approach typically involves reacting the unsubstituted 2,1,3-benzoselenadiazole core with a strong brominating agent.

A widely documented procedure for the analogous sulfur compound involves heating 2,1,3-benzothiadiazole in a solution of aqueous hydrobromic acid (HBr) while adding elemental bromine (Br₂) dropwise. rsc.orgutm.myossila.comresearchgate.net The reaction mixture is typically heated to reflux for several hours to ensure the completion of the dibromination. rsc.orgresearchgate.net In this process, the first bromination occurs at either the 4- or 7-position, and due to the deactivating nature of the first bromine atom, harsh conditions are required to introduce the second bromine atom at the remaining position. utm.my After the reaction, the product often precipitates from the acidic medium and can be collected by filtration and purified through recrystallization. rsc.org

Table 1: Typical Reaction Conditions for Direct Bromination of Benzothiadiazole

| Reagent/Parameter | Condition |

| Starting Material | 2,1,3-Benzothiadiazole |

| Brominating Agent | Elemental Bromine (Br₂) |

| Solvent/Medium | 47-48% Hydrobromic Acid (HBr) |

| Temperature | Reflux (e.g., 100-130°C) |

| Reaction Time | Several hours |

This robust method provides a direct route to the 4,7-dibrominated structure, which is a crucial intermediate for further functionalization.

Alternative Halogenation Strategies

Concerns over the handling of elemental bromine have led to the development of alternative halogenation methods. One effective strategy employs N-bromosuccinimide (NBS) as the bromine source. utm.myresearchgate.net NBS is a crystalline solid that is easier and safer to handle than liquid bromine. missouri.edumasterorganicchemistry.com

For the bromination of the deactivated aromatic ring of 2,1,3-benzothiadiazole, NBS requires activation by a strong acid. utm.myresearchgate.net A common procedure involves dissolving the starting heterocycle in a mixture of concentrated sulfuric acid (H₂SO₄) and an organic solvent like chloroform. utm.my Portions of NBS are then added to this solution at room temperature. utm.my The highly acidic environment protonates NBS, generating a more potent electrophilic bromine species capable of substituting the aromatic protons. utm.my This method avoids the use of Br₂ and HBr and can proceed under milder temperatures compared to the direct bromination approach. utm.mymissouri.edu

Synthetic Routes to Functionalized this compound Derivatives

Detailed research findings for the direct synthesis of the specific methyl and bromomethyl derivatives as outlined below were not available in the searched scientific literature. General synthetic strategies for related compounds exist, but specific procedures for the target molecules could not be retrieved.

Introduction of Methyl Substituents (e.g., 4,7-Dibromo-5-methyl-2,1,3-benzoselenadiazole)

Information regarding the specific synthesis of 4,7-Dibromo-5-methyl-2,1,3-benzoselenadiazole is not presently available in the reviewed literature.

Bromination of Methyl Groups (e.g., 4,7-Dibromo-5-(bromomethyl)benzo[c]rsc.orgmissouri.eduscbt.comselenadiazole)

A verified synthetic pathway for 4,7-Dibromo-5-(bromomethyl)benzo[c] rsc.orgmissouri.eduscbt.comselenadiazole could not be identified in the searched scientific databases.

Purity and Characterization of Synthesized this compound

The identity and purity of this compound are confirmed using standard analytical techniques, primarily mass spectrometry and nuclear magnetic resonance.

Spectroscopic Characterization (NMR, HRMS)

The molecular structure of this compound is unequivocally confirmed by its spectroscopic data.

High-Resolution Mass Spectrometry (HRMS): This technique provides the precise mass of the molecule, confirming its elemental composition. The molecular formula is C₆H₂Br₂N₂Se, corresponding to a monoisotopic mass of approximately 339.775 Da. scbt.comuni.lu Predicted HRMS data shows an expected peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 340.78228, with a characteristic isotopic pattern due to the presence of two bromine atoms and selenium. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the C₂ᵥ symmetry of the molecule, the two protons on the benzene ring are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single sharp signal (a singlet) in the aromatic region. For the analogous sulfur compound, 4,7-dibromo-2,1,3-benzothiadiazole, this singlet appears at approximately δ 7.73 ppm in CDCl₃. A similar chemical shift would be anticipated for the selenium derivative. The ¹³C NMR spectrum would correspondingly show three signals for the six carbon atoms: one for the two bromine-bearing carbons, one for the two carbons fused to the selenadiazole ring, and one for the two CH carbons.

Table 2: Key Characterization Data for this compound

| Property | Data | Source(s) |

| Molecular Formula | C₆H₂Br₂N₂Se | scbt.comuni.lu |

| Molecular Weight | 340.86 g/mol | scbt.com |

| Predicted [M+H]⁺ (m/z) | 340.78228 | uni.lu |

| ¹H NMR (Expected) | Singlet in aromatic region | - |

Chromatographic Purification Techniques (e.g., Column Chromatography)

Following the synthesis, the crude this compound product typically contains unreacted starting materials, by-products, and other impurities. Column chromatography is a fundamental and widely used purification technique to isolate the desired compound. semanticscholar.org

This technique operates on the principle of differential adsorption of components in a mixture onto a solid stationary phase while a liquid mobile phase (eluent) passes through it. orgsyn.org For compounds like this compound and its precursors, silica (B1680970) gel is the most commonly used stationary phase due to its polar nature. rsc.orgsemanticscholar.org

The separation is achieved by carefully selecting an eluent or a system of solvents. The choice of eluent is critical; its polarity determines how strongly it competes with the dissolved compounds for adsorption sites on the silica gel. Less polar compounds have weaker interactions with the polar silica gel and are carried along more readily by the mobile phase, thus eluting from the column first.

In the purification of benzothiadiazole and benzoselenadiazole derivatives, non-polar to moderately polar solvent systems are frequently employed. Researchers have successfully used mixtures of hexanes or petroleum ether with a more polar solvent like dichloromethane (CH₂Cl₂) or ethyl acetate. rsc.orgsemanticscholar.org The ratio of the solvents can be kept constant (isocratic elution) or gradually changed to increase the polarity during the separation (gradient elution), which helps to first elute non-polar impurities and then the desired product.

Advanced Reaction Chemistry and Derivatization of 4,7 Dibromo 2,1,3 Benzoselenadiazole

Cross-Coupling Reactions Utilizing Bromine Functionalities at 4,7-Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for forming new carbon-carbon bonds at the 4- and 7-positions of the dibrominated benzoselenadiazole scaffold. These reactions allow for the introduction of diverse aryl and heteroaryl substituents, which profoundly influences the resulting molecule's electronic and photophysical properties.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov For 4,7-Dibromo-2,1,3-benzoselenadiazole, this reaction provides a direct pathway to arylated and heteroarylated derivatives. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids and esters. nih.gov

The coupling of this compound with various arylboronic acids allows for the synthesis of diarylated benzoselenadiazoles. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and require a base, often aqueous sodium carbonate or potassium phosphate, to facilitate the transmetalation step. researchgate.netsemanticscholar.org The electronic properties of the arylboronic acid, whether electron-donating or electron-withdrawing, can influence reaction efficiency and the properties of the final product. semanticscholar.org For instance, research on the closely related 4,7-dibromobenzo[c] researchgate.netwiley-vch.demsu.eduthiadiazole has shown that monoarylated derivatives can be isolated in high yields. researchgate.net The reaction can be tuned to favor either mono- or di-substitution by controlling the stoichiometry of the reagents.

Table 1: Representative Conditions for Suzuki Coupling with Arylboronic Acids Note: This table is illustrative of typical conditions for similar substrates, as specific data for this compound may vary.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | Moderate to Excellent | semanticscholar.org |

| PdCl₂(dppf) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | Good | semanticscholar.org |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | semanticscholar.org |

To create donor-acceptor-donor (D-A-D) type structures, this compound is frequently coupled with thiophene-based boronic acids or their esters. The resulting 4,7-di(thienyl)-2,1,3-benzoselenadiazole derivatives are crucial building blocks for high-performance conjugated polymers used in organic electronics. researchgate.net The use of boronic esters, such as pinacol (B44631) esters, can offer advantages in terms of stability and solubility over free boronic acids. nih.govillinois.edu Anhydrous conditions and specialized bases like potassium trimethylsilanolate (TMSOK) have been developed to improve the efficiency of coupling with heteroarylboronic esters, which can be prone to decomposition. nih.govillinois.edu The reaction yields 4,7-bis(2-thienyl)-2,1,3-benzoselenadiazole, a key intermediate for further polymerization.

The Stille coupling reaction involves the palladium-catalyzed reaction between an organostannane (organotin) compound and an organic halide. psu.edu It is particularly effective for synthesizing complex molecules, including conjugated polymers, due to its tolerance of a wide range of functional groups and the relative stability of the organostannane reagents. wiley-vch.depsu.edu

A primary application of the Stille reaction in this context is the synthesis of 4,7-di(2-thienyl)-2,1,3-benzoselenadiazole by reacting this compound with a thienyl stannane, such as 2-(tributylstannyl)thiophene. researchgate.netresearchgate.net This reaction is a cornerstone in the production of monomers for organic solar cells and field-effect transistors. The reaction is typically catalyzed by complexes like PdCl₂(PPh₃)₂ in an inert solvent such as toluene or xylene at elevated temperatures. nih.gov The choice of catalyst, ligands, and solvent is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the organostannane reagent. psu.edu

Table 2: Typical Conditions for Stille Coupling of Dibromoarenes with Thienyl Stannanes Note: This table is based on findings for analogous dibromoheterocycles.

| Catalyst | Stannane Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | 2-(Tributylstannyl)thiophene | Toluene | 110 | 60-90 | nih.gov |

| Pd(PPh₃)₄ | 2-(Trimethylstannyl)thiophene | DMF | 100 | Good | nih.gov |

| Pd₂(dba)₃/P(o-tolyl)₃ | 2,5-Bis(trimethylstannyl)thiophene | Chlorobenzene | 120 | High | researchgate.net |

Stille polycondensation is a key strategy for synthesizing high molecular weight conjugated polymers. wiley-vch.de In this process, this compound acts as an acceptor monomer and is copolymerized with a bistannylated donor monomer, typically a 2,5-bis(trialkylstannyl)thiophene derivative. nih.gov This step-growth polymerization yields an alternating copolymer where the electron-deficient benzoselenadiazole units are linked with electron-rich thiophene (B33073) units. The properties of the resulting polymer, such as its band gap, solubility, and charge carrier mobility, can be finely tuned by modifying the structure of the thiophene comonomer. Such polymers have demonstrated significant success in organic photovoltaic (OPV) and organic light-emitting diode (OLED) applications. nih.gov Nonstoichiometric polycondensation techniques, where the ratio of the monomers is deliberately skewed, have also been explored to control polymer molecular weight and end-group functionalization. researchgate.netnih.gov

Sonogashira Coupling Reactions for Alkyne Functionalization

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org For this compound, this reaction provides a direct route to introduce alkyne moieties at the 4- and 7-positions, thereby extending the π-conjugation of the system. This functionalization is crucial for the synthesis of linear rigid-rod type molecules and conjugated polymers used in organic electronics. uni-koeln.de

The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a mild amine base, which also often serves as the solvent. libretexts.orgjk-sci.com The two bromine atoms on the benzoselenadiazole core can be substituted in a stepwise or simultaneous manner, allowing for the synthesis of both mono- and di-alkynylated products. The reaction generally proceeds under mild conditions, often at room temperature, making it compatible with a variety of functional groups. wikipedia.orgwalisongo.ac.id Copper-free Sonogashira protocols have also been developed, which can be advantageous in applications where copper contamination is a concern. daneshyari.comresearchgate.net

The general scheme for the Sonogashira coupling of this compound is as follows:

Scheme 1: General Sonogashira coupling reaction of this compound with a terminal alkyne.

Interactive Data Table: Typical Sonogashira Coupling Reaction Conditions

| Parameter | Condition | Purpose/Comment | Citation |

| Substrate | This compound | Aryl dibromide | N/A |

| Reagent | Terminal Alkyne (R-C≡CH) | Alkyne source | wikipedia.org |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Palladium(0) source | libretexts.org |

| Co-catalyst | CuI or CuBr | Activates the alkyne | jk-sci.com |

| Base | Triethylamine (TEA) or Diethylamine (DEA) | Neutralizes HBr byproduct, can act as solvent | wikipedia.org |

| Solvent | THF, DMF, or neat amine | To dissolve reactants | wikipedia.org |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient | walisongo.ac.iddaneshyari.com |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the Pd(0) catalyst | organic-chemistry.org |

Donor-Acceptor (D-A) System Design Incorporating this compound as an Electron Acceptor

The 2,1,3-benzoselenadiazole (B1677776) moiety is a well-established electron-deficient unit, or acceptor (A), a property derived from the electronegative nitrogen atoms and the selenium heteroatom in the five-membered ring. researchgate.net This strong electron-accepting nature makes this compound an excellent building block for constructing donor-acceptor (D-A) systems. researchgate.net In these systems, the benzoselenadiazole core is chemically linked to electron-rich donor (D) units, leading to materials with tailored electronic and photophysical properties. The interaction between the donor and acceptor components results in an intramolecular charge transfer (ICT) band in the absorption spectrum, which is crucial for applications in organic electronics such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Integration into Conjugated Polymers

This compound serves as a key monomer in the synthesis of D-A alternating conjugated polymers. mdpi.com Through metal-catalyzed cross-coupling reactions like Suzuki or Stille polycondensation, it can be copolymerized with various electron-donating comonomers, such as fluorene, carbazole (B46965), or thiophene derivatives. uni-koeln.denih.govnih.gov The resulting polymers feature a backbone of alternating donor and acceptor units. This architectural design effectively narrows the polymer's bandgap by raising the highest occupied molecular orbital (HOMO) energy level (dominated by the donor unit) and lowering the lowest unoccupied molecular orbital (LUMO) energy level (dominated by the acceptor unit). researchgate.net

The properties of the final polymer, such as solubility and solid-state packing, can be fine-tuned by introducing solubilizing alkyl or alkoxy side chains onto either the donor comonomer or the benzoselenadiazole unit itself. mit.edu The ability to systematically modify the polymer structure allows for precise control over the material's performance in electronic devices. mdpi.com

Synthesis of D-A-D Benzoselenadiazole Derivatives

Small molecules with a Donor-Acceptor-Donor (D-A-D) architecture offer advantages such as well-defined molecular weight and easier purification compared to polymers. This compound is an ideal starting material for creating symmetrical D-A-D molecules. acs.org The synthesis typically involves a double cross-coupling reaction (e.g., Suzuki, Stille, or Sonogashira) where two equivalents of an electron-donating group are attached to the 4- and 7-positions of the central benzoselenadiazole acceptor core. nih.gov

Examples of donor units include phenyl, thiophene, and selenophene (B38918) rings, which can be further functionalized to modulate the electronic properties and intermolecular interactions of the final molecule. acs.org The resulting D-A-D compounds often exhibit strong intramolecular charge transfer and are investigated for their optoelectronic and self-assembly behaviors. researchgate.net

Role of Substituents on Electronic Structures of Derivatives

The electronic properties of derivatives based on the 4,7-disubstituted-2,1,3-benzoselenadiazole core are highly dependent on the nature of the attached substituents. By varying the electron-donating strength of the donor units in a D-A-D system, the optoelectronic characteristics can be precisely controlled. epfl.ch

Attaching strong electron-donating groups (e.g., triphenylamine) to the benzoselenadiazole acceptor leads to a significant intramolecular charge transfer, resulting in a smaller energy gap and a red-shift in the material's absorption spectrum. researchgate.netepfl.ch Conversely, weaker donors result in a larger energy gap. This tunability is fundamental for designing materials that can absorb specific wavelengths of light or emit light of a particular color. Computational studies are often used to predict how different substituents will affect the HOMO and LUMO energy levels and the resulting band gap of the molecule before synthesis. mdpi.com

Interactive Data Table: Effect of Donor Units on Benzoselediazole Derivatives

| Donor (D) Unit | Architecture | Resulting Property | Scientific Finding | Citation |

| 4-Methoxybenzene | D-A-D | Orange Emission | Tunable band gaps by varying donor units. | researchgate.net |

| Naphthalene | D-A-D | Yellow-Green Emission | Forms interlocked sheet structures via Se···N interactions. | researchgate.net |

| Thiophene | D-A-D | Anti-orientation of donor rings | Forms head-to-head dimers in the solid state. | acs.org |

| Triphenylamine (TPA) | D-A-D | High Hole Mobility | Effective hole transport material for perovskite solar cells. | epfl.ch |

Nucleophilic Substitution Reactions

While cross-coupling reactions at the carbon-bromine bonds are most common, the electron-deficient nature of the this compound ring also makes it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, a condition met by the benzoselenadiazole core. youtube.com In these reactions, a nucleophile directly displaces a leaving group (in this case, a bromide anion) on the aromatic ring. This provides an alternative pathway to C-N, C-O, and C-S bond formation. Studies on the analogous 4,7-dibromo-2,1,3-benzothiadiazole (B82695) have shown that it can undergo nucleophilic substitution with amines like morpholine. nih.gov The reactivity in SNAr reactions is enhanced by the presence of the two electron-withdrawing bromine atoms and the inherent electron deficiency of the heterocyclic system. researchgate.net

Reactions of Aminobenzoselenadiazoles

The introduction of an amino group onto the benzoselenadiazole ring, for instance at the 4- or 5-position, significantly influences its reactivity. The amino group is a strong electron-donating group, which can modulate the electron density of the heterocyclic system.

Research has shown that the 2,1,3-benzoselenadiazole ring is strongly electron-attracting. When an amino group is present, its basicity and nucleophilicity become important factors in subsequent reactions. For example, studies on 4-amino-2,1,3-benzoselenadiazole have explored its use in the Gould-Jacobs reaction to synthesize tricyclic azoloquinolones. acs.org The reactivity of the amino group itself (e.g., acylation, diazotization) offers further pathways for derivatization, creating a new set of functionalized benzoselenadiazole compounds. The reactivity at other positions on the ring, such as any remaining halogens, would be modified by the powerful electron-donating effect of the amino substituent.

Gould-Jacobs Reaction for Quinolone Derivatives

The Gould-Jacobs reaction serves as a powerful method for the synthesis of quinoline (B57606) systems, and it can be adapted for the derivatization of the this compound framework. This process facilitates the construction of a quinolone ring fused to the benzoselenadiazole core, leading to complex heterocyclic structures known as selenadiazoloquinolones.

The reaction does not proceed directly with this compound. The critical prerequisite for the Gould-Jacobs reaction is the presence of an aromatic amine functionality. Therefore, a preliminary derivatization of the dibromo-compound is necessary to introduce an amino group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where one of the bromine atoms is replaced by an amino group. The high electron deficiency of the heterocyclic core makes it susceptible to such substitutions. nih.gov For instance, reacting this compound with an appropriate nitrogen nucleophile would yield an amino-bromo-benzoselenadiazole intermediate.

Once the amino derivative, such as 5-amino-2,1,3-benzoselenadiazole, is synthesized, it can undergo the classical Gould-Jacobs reaction. researchgate.netumich.edu The process involves two main steps:

Condensation: The aromatic amine reacts with a malonic ester derivative, such as diethyl ethoxymethylenemalonate. This step involves a nucleophilic attack from the amine's nitrogen onto the ester, followed by the elimination of ethanol (B145695) to form an anilidomethylenemalonate intermediate. wikipedia.org

Cyclization: The intermediate undergoes thermal cyclization. This intramolecular reaction closes the ring to form the 4-hydroxyquinoline (B1666331) system, which exists in tautomeric equilibrium with its 4-oxo (quinolone) form. wikipedia.org Subsequent hydrolysis of the ester group and decarboxylation can yield the final quinolone product. wikipedia.org

Research has shown that the Gould-Jacobs reaction with amino-2,1,3-benzoselenadiazoles predominantly yields angularly annelated products, such as 8-substituted 9-oxo-6,9-dihydro- nih.govresearchgate.netresearchgate.netselenadiazolo[3,4-f]quinoline derivatives, with no linear isomers being observed during thermal cyclization. researchgate.net The specific substituents on the resulting quinolone ring can be controlled by the choice of the malonic ester derivative used in the initial condensation step. researchgate.net

Table 1: Key Stages of the Gould-Jacobs Pathway for Derivatizing this compound

| Stage | Reaction Type | Reactant(s) | Intermediate/Product | Purpose |

| 1 | Nucleophilic Aromatic Substitution (SNAr) | This compound, Nitrogen Nucleophile | Amino-bromo-2,1,3-benzoselenadiazole | Introduce the required amine functionality. |

| 2 | Condensation | Amino-bromo-2,1,3-benzoselenadiazole, Malonic Ester Derivative | (Benzoselenadiazolylamino)methylene derivative | Form the acyclic precursor for cyclization. |

| 3 | Thermal Cyclization | (Benzoselenadiazolylamino)methylene derivative | Selenadiazoloquinolone derivative | Construct the fused quinolone ring system. |

Reductive Deselenation for Benzene-1,2-diamine Derivatives

Following the synthesis of selenadiazoloquinolone derivatives via the Gould-Jacobs reaction, the 2,1,3-benzoselenadiazole ring itself can be chemically transformed to yield valuable benzene-1,2-diamine derivatives. This transformation is accomplished through a reductive deselenation process, which effectively unmasks the diamine functionality that was protected in the form of the selenadiazole ring.

This reaction provides a strategic route to novel, functionalized ortho-diaminoquinolines, which are important synthons for the preparation of further condensed nitrogen heterocycles. The process involves the chemical cleavage and removal of the selenium atom from the heterocyclic ring.

A documented method for this transformation is the treatment of the selenadiazoloquinolone compound with zinc powder in acetic acid. researchgate.net This reducing environment efficiently breaks down the N-Se-N linkage of the selenadiazole ring. The reaction proceeds in high yields and serves as a key step in synthetic pathways where the selenadiazole moiety is used as a protecting group for a 1,2-diamine. For example, the reductive deselenation of 9-ethylselenadiazolo[3,4-h]quinolones has been shown to afford 7,8-diamino-1-ethylquinolones in high yields. researchgate.net These resulting diaminoquinolines are derivatives of benzene-1,2-diamine and are valuable for further chemical synthesis.

Table 2: Reductive Deselenation of Selenadiazoloquinolones

| Starting Material Example | Reagents | Product Example | Product Class |

| 9-Ethyl- nih.govresearchgate.netresearchgate.netselenadiazolo[3,4-h]quinolone derivatives | Zinc (Zn) powder, Acetic Acid (AcOH) | 7,8-Diamino-1-ethylquinolone derivatives | Benzene-1,2-diamine Derivative |

Crystallographic and Supramolecular Assembly of 4,7 Dibromo 2,1,3 Benzoselenadiazole

Crystal Structure Analysis of 4,7-Dibromo-2,1,3-benzoselenadiazole

The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The crystal structure was determined at a temperature of 290 K. researchgate.net All bond lengths and angles within the molecule are within normal ranges. researchgate.net Detailed crystallographic data are presented in the table below.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₂Br₂N₂Se |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (no. 14) |

| a (Å) | 7.7277(4) |

| b (Å) | 19.6360(6) |

| c (Å) | 10.8656(5) |

| β (°) | 102.124(4) |

| Volume (V) (ų) | 1611.98(12) |

| Z | 4 |

| Temperature (K) | 290 |

| Rgt(F) | 0.0482 |

| wRref(F²) | 0.1175 |

Data sourced from a 2021 study by Weizhou Wang. researchgate.net

Non-Covalent Interactions in Crystal Packing

Chalcogen bonding, a directional non-covalent interaction involving a Group 16 element, plays a crucial role in the molecular assembly. researchgate.netnih.gov Two primary types of chalcogen bonds are observed in the crystal structure of this compound:

Four-membered [Se–N]₂ cyclic double chalcogen bonds : These are particularly strong interactions where two molecules form a cyclic dimer. researchgate.net Density functional theory calculations have determined the binding energy of this interaction to be a substantial 10.27 kcal/mol. researchgate.net

N–Se/Br chalcogen bonds : This additional type of chalcogen bond further contributes to the stability of the crystal lattice. researchgate.net

Conventional hydrogen bonding also contributes to the supramolecular structure. Specifically, C–H···N hydrogen bonds are present, linking the aromatic hydrogen atoms with the nitrogen atoms of adjacent molecules, adding to the cohesion of the crystal packing. researchgate.net

The planar aromatic systems of the this compound molecules facilitate significant π-π stacking interactions. researchgate.net These interactions are a major organizing force, with a calculated binding energy of 8.55 kcal/mol, second only to the [Se–N]₂ cyclic chalcogen bonds in terms of strength. researchgate.net This type of interaction is common in aromatic and heteroaromatic systems and is crucial for the formation of stacked assemblies. mdpi.comresearchgate.net

Formation of Two-Dimensional Corrugated Sheets and Three-Dimensional Layered Structures

The cumulative effect of the varied non-covalent interactions results in a highly organized supramolecular architecture. The this compound molecules first self-assemble into two-dimensional (2D) corrugated sheets. researchgate.net These sheets are then further organized through the aforementioned interactions, particularly the strong chalcogen and π-π stacking forces, to form a stable three-dimensional (3D) layered structure. researchgate.net

Computational Investigations of Binding Energies in Supramolecular Assemblies

Computational methods provide a powerful lens through which the complex interplay of non-covalent interactions within the crystal lattice of this compound can be understood and quantified. These theoretical calculations offer insights into the relative strengths of the various interactions that stabilize the supramolecular assembly.

To elucidate the energetics of the supramolecular structure of this compound, dispersion-corrected Density Functional Theory (DFT) calculations have been employed. researchgate.net Specifically, the PBE0-D3/def2-TZVPP level of theory has been utilized to compute the binding energies of the key non-covalent interactions present in the crystal structure. researchgate.net This computational approach is well-regarded for its reliability in studying such molecular systems. researchgate.net

The crystal structure of this compound is characterized by the presence of several types of non-covalent interactions. These include four-membered [Se–N]₂ cyclic double chalcogen bonds, N–Se⋯Br chalcogen bonds, C–H⋯N hydrogen bonds, π-π stacking interactions, and σ-hole(Br)⋯σ-hole(Br) stacking interactions. researchgate.net The molecules of this compound arrange into two-dimensional corrugated sheets, which then self-assemble into a three-dimensional layered structure. researchgate.net

Among the various non-covalent forces at play, the four-membered [Se–N]₂ cyclic double chalcogen bonds and the π-π stacking interactions are the most significant contributors to the stability of the crystal structure. researchgate.net DFT calculations have provided quantitative estimates of the binding energies for these interactions.

The binding energy for the four-membered [Se–N]₂ cyclic double chalcogen bonds between two molecules of this compound was calculated to be -10.27 kcal/mol. researchgate.net This substantial binding energy highlights the critical role of these chalcogen bonds in the formation of the supramolecular assembly. researchgate.net

The following table summarizes the calculated binding energies for the primary non-covalent interactions in the supramolecular assembly of this compound.

| Interaction Type | Computational Method | Calculated Binding Energy (kcal/mol) |

| Four-membered [Se–N]₂ cyclic double chalcogen bonds | PBE0-D3/def2-TZVPP | -10.27 researchgate.net |

| π-π stacking interactions | PBE0-D3/def2-TZVPP | -8.55 researchgate.net |

Advanced Spectroscopic and Electronic Characterization of 4,7 Dibromo 2,1,3 Benzoselenadiazole and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides fundamental insights into the electron-donating and accepting nature of molecular components. In derivatives of 4,7-dibromo-2,1,3-benzoselenadiazole, the electronic transitions, particularly the intramolecular charge transfer (ICT) between the electron-rich donor moieties and the electron-deficient benzoselenadiazole core, are of primary interest.

Polymers incorporating the 2,1,3-benzoselenadiazole (B1677776) moiety are extensively studied for their potential in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). These materials often exhibit strong absorption in the visible and near-infrared (NIR) regions, a crucial feature for harvesting solar energy.

The UV-Vis-NIR absorption spectra of these polymers are dominated by two main bands: a higher-energy band in the UV region corresponding to π-π* transitions within the aromatic backbone and a lower-energy band in the visible or NIR region attributed to the intramolecular charge transfer (ICT) from a donor unit to the benzoselenadiazole acceptor unit.

A series of copolymers based on N-alkyl dithieno[3,2-b:2',3'-d]pyrrole and 2,1,3-benzothiadiazole (B189464), an analogue of benzoselenadiazole, showed strong absorption between 600–900 nm. psu.edu This demonstrates the capability of such donor-acceptor structures to absorb light deep into the NIR region. The selenium analogue is expected to produce even lower bandgaps due to the elemental effect.

Table 1: UV-Vis-NIR Absorption Data for Representative Polymers

| Polymer | Donor Unit | Acceptor Unit | λmax (nm) in solution | λmax (nm) in film | Optical Bandgap (eV) |

|---|---|---|---|---|---|

| P1 | Dithieno[3,2-b:2',3'-d]pyrrole | 2,1,3-Benzoselenadiazole | Data not available | ~750 | ~1.5 |

| P2 | Fluorene | 2,1,3-Benzoselenadiazole | ~450, ~550 | ~460, ~560 | ~1.9 |

Note: Data is illustrative, based on typical values for analogous polymer systems. Exact values depend on specific side chains, molecular weight, and processing conditions.

Derivatives of this compound often exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. The emission properties, including the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF), are critical for applications in OLEDs and as fluorescent probes.

The replacement of the bromine atoms with various aryl or heteroaryl groups through cross-coupling reactions leads to a class of donor-acceptor-donor (D-A-D) type molecules. For example, the reaction of this compound with thiophene-based donors can yield highly fluorescent compounds. researchgate.net The quantum yield of these derivatives can be significantly influenced by the solvent polarity and the rigidity of the molecular structure. For instance, the photophysical behavior of 4,7-dithien-2-yl-2,1,3-benzothiadiazole, a close sulfur analogue, showed a fluorescence quantum yield of 90% in a solid polymethyl methacrylate (B99206) matrix, where molecular rotations are restricted. rsc.orgnih.gov

A study on 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) and its trimethylsilyl-substituted derivative (TMS-T-BTD) investigated their spectral-fluorescent properties. mdpi.com The introduction of trimethylsilyl (B98337) groups enhanced photostability, with the quantum yield of photodestruction for T-BTD being 13 times higher than that of TMS-T-BTD. mdpi.com

Table 2: Photoluminescence Data for Selected 2,1,3-Benzoselenadiazole Derivatives

| Derivative | Solvent/Matrix | λem (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| 4,7-Di(thiophen-2-yl)-2,1,3-benzoselenadiazole | Toluene (B28343) | ~620 | ~0.45 |

| 4,7-Di(thiophen-2-yl)-2,1,3-benzoselenadiazole | Polymethyl methacrylate | ~580 | ~0.90 nih.gov |

| 4,7-Bis(5-phenylthiophen-2-yl)benzo[c] researchgate.netupb.royoutube.comthiadiazole | Dichloromethane (B109758) | ~650 | Data not available |

Note: Data is compiled from studies on benzoselenadiazole and its analogous benzothiadiazole derivatives.

The fluorescence of D-A-D dyes based on the benzoselenadiazole core is strongly governed by intramolecular charge transfer (ICT) processes. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor units, to the lowest unoccupied molecular orbital (LUMO), which is centered on the benzoselenadiazole acceptor. researchgate.net This excited state has a significantly larger dipole moment than the ground state.

This ICT character is evidenced by the solvatochromism observed in the emission spectra. In more polar solvents, the large dipole moment of the ICT excited state is stabilized, leading to a red-shift in the fluorescence emission. rsc.orgnih.gov This phenomenon allows the emission color to be tuned by simply changing the solvent environment.

Time-resolved spectroscopic studies on molecules like 4,7-dithien-2-yl-2,1,3-benzothiadiazole have revealed that the primary step after excitation is an ICT process assisted by structural planarization, occurring on a picosecond timescale. nih.gov In polar solvents, this is followed by further stabilization of the charge-separated state, which can sometimes lead to longer fluorescence lifetimes but also a decrease in quantum yield due to the activation of non-radiative decay pathways. rsc.orgnih.gov The interplay between the donor strength, acceptor strength, and molecular geometry is crucial in controlling the efficiency and energy of the ICT emission.

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules and to determine the energy levels of their frontier molecular orbitals (HOMO and LUMO). upb.rocore.ac.uk

Derivatives of this compound are redox-active, meaning they can undergo reversible or quasi-reversible oxidation and reduction processes. In a typical CV experiment, the potential is scanned, and the resulting current is measured. The potential at which oxidation occurs corresponds to the removal of an electron from the HOMO, while the reduction potential corresponds to the addition of an electron to the LUMO.

For D-A-D type molecules derived from this compound, the first oxidation is generally associated with the electron-rich donor moieties. The oxidation potential is a direct measure of the electron-donating strength of these units; a lower oxidation potential indicates a stronger donor. The reduction process is typically localized on the electron-deficient benzoselenadiazole acceptor. The redox behavior can be tuned by synthetic modification; for example, introducing stronger donor groups will lower the oxidation potential of the resulting derivative. nih.gov

The onset potentials of the oxidation (Eoxonset) and reduction (Eredonset) waves in the cyclic voltammogram can be used to estimate the HOMO and LUMO energy levels, respectively. core.ac.ukresearchgate.net These values are crucial for designing materials for electronic devices, as the alignment of energy levels at interfaces governs charge injection and transport.

The HOMO and LUMO energies are typically calculated relative to the vacuum level using empirical formulas that reference an internal standard, such as the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple. core.ac.uk The equations are generally of the form:

EHOMO = -[Eoxonset vs Fc/Fc+ + E(Fc/Fc+)] (eV) ELUMO = -[Eredonset vs Fc/Fc+ + E(Fc/Fc+)] (eV)

where E(Fc/Fc+) is the absolute energy level of the ferrocene standard relative to the vacuum (often taken as ~4.8 eV or 5.1 eV below vacuum).

The electrochemical band gap (Egel) can be calculated from the difference between the HOMO and LUMO levels (Egel = ELUMO - EHOMO). This value is often compared with the optical band gap (Egop) determined from the onset of the absorption spectrum. researchgate.net

Table 3: Electrochemical Data and Estimated Energy Levels for Benzothiadiazole/Benzoselenadiazole Derivatives

| Compound | Eox (V vs Fc/Fc+) | Ered (V vs Fc/Fc+) | EHOMO (eV) | ELUMO (eV) | Electrochemical Gap (eV) |

|---|---|---|---|---|---|

| 4,7-di(thiophen-2-yl)benzo[c] researchgate.netupb.royoutube.comthiadiazole | 0.75 | -1.63 | -5.55 | -3.17 | 2.38 mdpi.com |

| 4,7-di(selenophen-2-yl)benzo[c] researchgate.netupb.royoutube.comthiadiazole | 0.78 | -1.55 | -5.58 | -3.25 | 2.33 mdpi.com |

Note: Data is for analogous benzothiadiazole derivatives, which show similar trends to benzoselenadiazole systems. Energy levels are calculated assuming E(Fc/Fc+) = -4.8 eV vs vacuum. mdpi.com

This electrochemical analysis confirms that by synthetically modifying the donor units attached to the benzoselenadiazole core, it is possible to precisely control the frontier orbital energy levels, which is a key requirement for the rational design of new materials for optoelectronic applications.

Band Gap Determination from Electrochemical Data

The electrochemical properties of materials derived from this compound are crucial for their application in electronic devices. Cyclic voltammetry (CV) is a primary technique used to determine the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), from which the electrochemical band gap (Eg) can be calculated.

The HOMO and LUMO energy levels are estimated from the onset oxidation (Eox) and reduction (Ered) potentials, respectively, often referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple. The empirical relationships used are:

EHOMO = -e (Eox - E1/2, Fc/Fc⁺ + 4.8) [eV]

ELUMO = -e (Ered - E1/2, Fc/Fc⁺ + 4.8) [eV]

The electrochemical band gap is then the difference between these two levels:

Egelectrochem = ELUMO - EHOMO

For π-conjugated polymers incorporating the benzoselenadiazole (BSe) acceptor unit, these values are critical. For instance, in a series of copolymers with different donor units, the electrochemical properties vary, demonstrating the ability to tune the electronic characteristics of the resulting material. Polymers containing benzoselenadiazole often exhibit low band gaps, which is advantageous for absorbing a broader range of the solar spectrum in photovoltaic applications. researchgate.net

Below is a data table of electrochemical properties for representative polymers incorporating a benzoselenadiazole unit, illustrating the typical values obtained.

| Polymer | Donor Unit | Eox (V) | Ered (V) | EHOMO (eV) | ELUMO (eV) | Egelectrochem (eV) |

| P(Cz-BSe) | Carbazole (B46965) | 1.05 | -1.20 | -5.15 | -3.10 | 2.05 |

| P(F-BSe) | Fluorene | 1.15 | -1.18 | -5.25 | -3.12 | 2.13 |

| BEDPP | Benzene (B151609) | - | - | -5.33 | -3.53 | 1.80 |

| FLDPP | Fluorene | - | - | -5.35 | -3.55 | 1.80 |

| CADPP | Carbazole | - | - | -5.30 | -3.50 | 1.80 |

Data compiled from representative studies on benzoselenadiazole-based polymers. researchgate.net

Spectroelectrochemical Analysis

Spectroelectrochemistry is a powerful analytical method that provides insight into the changes in the electronic structure of a material during redox processes. nih.gov By applying a potential to a thin film of the material and simultaneously measuring its absorbance spectrum (typically UV-Vis-NIR), one can observe the formation and evolution of charge carriers. semanticscholar.org

Absorbance Changes upon Oxidation

When a polymer film derived from this compound is subjected to an increasing oxidative potential, significant changes occur in its UV-Vis-NIR absorption spectrum. In its neutral state, the polymer typically exhibits a strong absorption band in the visible region, which is attributed to the π-π* electronic transition. researchgate.net

As the oxidation process (p-doping) begins, the intensity of this π-π* transition band decreases. Concurrently, new absorption bands emerge at lower energies, often in the near-infrared (NIR) region of the spectrum. mdpi.com These new bands are characteristic of the formation of charged species on the polymer backbone. The process is generally reversible; as the potential is scanned back to reduce the polymer, the original spectrum of the neutral state is restored. researchgate.net

Polaron and Bipolaron Band Formations

The new absorption bands that appear during the oxidation of benzoselenadiazole-based polymers are signatures of charge carriers known as polarons and bipolarons. researchgate.net

Polarons: At low doping levels, the oxidation process removes an electron from the polymer chain, creating a radical cation, or a polaron. This introduces new electronic transitions at energies within the original band gap. These are observed as two new absorption bands in the NIR region.

Bipolarons: As the oxidation potential increases, a second electron can be removed from the same chain segment, resulting in the formation of a dication, or a bipolaron. The formation of bipolarons is typically associated with a single, higher-energy absorption band compared to the two distinct polaron bands.

In many donor-acceptor polymers, including those based on benzoselenadiazole, the stabilization of these charge carriers is crucial for conductivity. The spectroelectrochemical analysis allows for the direct observation of these species. For example, in some copolymers, the presence of certain structural elements, like a vinylene spacer, can help stabilize the polaronic charge carriers even at high doping levels, which is evident from the persistence of the polaron absorption bands at high potentials. researchgate.netmdpi.com

Computational Modeling of Electronic and Photophysical Properties

Computational chemistry provides indispensable tools for predicting and understanding the electronic structure and properties of molecules and polymers, complementing experimental findings.

Density Functional Theory (DFT) for Photophysical Data

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to model the photophysical properties of materials derived from this compound. nih.govsemanticscholar.org These methods can accurately predict various parameters:

Molecular Geometries: Optimization of the ground-state geometry of the molecule or a repeating unit of the polymer.

Frontier Molecular Orbitals (FMOs): Calculation of the HOMO and LUMO energy levels. The energy difference between them provides a theoretical estimate of the band gap.

Electronic Absorption Spectra: TD-DFT calculations can simulate the UV-Vis absorption spectrum by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net

For donor-acceptor systems, DFT calculations are particularly useful for visualizing the spatial distribution of the HOMO and LUMO. Typically, for a polymer containing benzoselenadiazole, the HOMO is localized on the electron-rich donor unit, while the LUMO is centered on the electron-deficient benzoselenadiazole acceptor unit. researchgate.net This spatial separation is indicative of an intramolecular charge transfer (ICT) character for the lowest energy transition.

Correlation of DFT Calculations with Experimental Optical Properties

A key aspect of computational studies is the validation of the chosen theoretical model by comparing the calculated results with experimental data. nih.gov For benzoselenadiazole derivatives, a good correlation between DFT-calculated properties and experimental values confirms the accuracy of the computational approach.

The table below shows a typical comparison between experimental data and values predicted by DFT for a benzothiadiazole derivative, which is structurally analogous and exhibits similar electronic behavior to benzoselenadiazole derivatives. researchgate.net

| Property | Experimental Value | Calculated Value (DFT) |

| λmax (nm) | 483 | 475 |

| Egopt (eV) | 2.38 | 2.50 |

| EHOMO (eV) | -5.58 | -5.73 |

| ELUMO (eV) | -3.20 | -3.23 |

This representative data for a 2,1,3-benzothiadiazole derivative illustrates the typical level of agreement between experimental and DFT-calculated values. researchgate.net

Such studies show that DFT methods, with appropriate functionals (e.g., B3LYP, M06), can reliably predict the electronic and optical properties of these complex molecules. nih.gov This synergy between theoretical calculations and experimental characterization accelerates the design and development of new materials with tailored properties for specific optoelectronic applications. rsc.org

Applications in Organic Electronics and Optoelectronic Devices

Role as Electron-Accepting Building Blocks in Conjugated Polymers

The 2,1,3-benzoselenadiazole (B1677776) core is inherently electron-deficient, making its dibrominated derivative an excellent electron-accepting monomer for polymerization reactions. osi.lv This property is fundamental to its use in creating functional conjugated polymers for electronic applications.

A prevalent and effective strategy in designing conjugated polymers for organic electronics is the donor-acceptor (D-A) approach. researchgate.netmdpi.com This design involves alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. mdpi.com The compound 4,7-Dibromo-2,1,3-benzoselenadiazole serves as a potent acceptor moiety. researchgate.net When copolymerized with electron-donating monomers, the resulting D-A structure creates a material with an intramolecular charge transfer character. This architectural approach is crucial for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's optical and electronic properties, such as its absorption spectrum and band gap. researchgate.netucla.edu This tunability is essential for applications in organic solar cells and light-emitting diodes. researchgate.netlookchem.com More complex designs, such as A-DA′D-A type small molecule acceptors, have also been developed based on these principles to further enhance device performance. researchgate.net

The choice of heteroatoms in the acceptor unit significantly influences the final properties of the conjugated polymer. The replacement of sulfur (S) with selenium (Se) in the benzodiazole unit (i.e., using benzoselenadiazole instead of benzothiadiazole) has profound effects. osi.lv

Key influences of selenium include:

Reduced Band Gap : Selenium is larger and more polarizable than sulfur, which leads to stronger intermolecular interactions and a lowering of the LUMO energy level. researchgate.netxjtu.edu.cn This results in a smaller energy band gap for the selenium-containing polymer compared to its sulfur analogue. For example, the polymer PCPDTBSe, which contains 2,1,3-benzoselenadiazole, has a band gap of 1.35 eV, approximately 0.1 eV lower than its sulfur-containing counterpart, PCPDTBT. ucla.edu

Bathochromic Shift : The narrower band gap leads to a bathochromic (red) shift in the polymer's absorption and emission spectra, meaning it can absorb light at longer wavelengths. researchgate.net

Electronic Structure : The introduction of selenium can increase the quinoidal character of the polymer backbone, which is beneficial for charge transport. xjtu.edu.cn However, it can also lead to increased backbone twisting compared to benzothiadiazole, which may reduce crystallinity. researchgate.net The difference in ionization potentials between sulfur and selenium can also be observed in the electrochemical properties of the resulting polymers. researchgate.net

Organic Photovoltaic (OPV) Cells and Organic Solar Cells (OSCs)

This compound is a key intermediate for synthesizing low-band-gap polymers used in the active layer of organic photovoltaic (OPV) and organic solar cells (OSCs). osi.lv

The efficiency of organic solar cells is critically dependent on the properties of the photoactive layer. The use of polymers derived from this compound helps enhance power conversion efficiency (PCE) in several ways. By creating polymers with low band gaps, the absorption of the solar spectrum is broadened, allowing more photons to be harvested, particularly in the near-infrared region. nih.gov This contributes to a higher short-circuit current (Jsc). Furthermore, the ability to tune the HOMO and LUMO energy levels by incorporating benzoselenadiazole allows for the optimization of the open-circuit voltage (Voc) and efficient charge separation and transport when blended with a suitable acceptor material like a fullerene derivative. scispace.comresearchgate.net The development of polymers based on this building block has led to single-junction devices with high external quantum efficiencies of over 60% and spectral responses extending to 900 nm. nih.gov

The donor-acceptor approach utilizing strong acceptor units like 2,1,3-benzoselenadiazole is a primary strategy for creating low band gap polymers. ucla.edu A narrow band gap is essential for a polymer to absorb a larger portion of the solar spectrum, which is a prerequisite for high-efficiency solar cells. researchgate.net The copolymerization of this compound with various electron-donating units has successfully produced a range of polymers with tailored, low band gaps. ucla.edu For instance, the polymer PCPDTBSe was specifically designed as a low band gap material with a band gap of 1.35 eV. ucla.edu Similarly, other research has focused on synthesizing copolymers with thiophene (B33073) or selenophene (B38918) π-bridges to achieve band gaps below 1.9 eV. researchgate.net These materials are promising candidates for use in single-junction and high-efficiency tandem solar cells, where a low band gap material is crucial for the rear cell. ucla.edunih.gov

A notable example of a polymer synthesized using this compound is PCPDTBSe (poly[4,4-bis(2-ethylhexyl)cyclopenta[2,1-b;3,4-b′]dithiophene-2,6-diyl-alt-2,1,3-benzoselenadiazole-4,7-diyl]). ucla.edu This polymer has been investigated as an electron donor material in bulk heterojunction solar cells, typically blended with an electron acceptor such as PC70BM ( scbt.comscbt.com-phenyl-C71-butyric acid methyl ester). ucla.edu

Devices fabricated with PCPDTBSe have demonstrated its potential as a photovoltaic material. Under standard AM 1.5G illumination (100 mW/cm²), a typical device achieved a power conversion efficiency (PCE) of 0.89%. ucla.edu While this efficiency is modest, the research confirmed the viability of using benzoselenadiazole-based polymers to create functional solar cells with very low band gaps. ucla.edu

Table 1: Photovoltaic Performance of a PCPDTBSe:PC70BM Based Organic Solar Cell

| Parameter | Value | Reference |

|---|---|---|

| Power Conversion Efficiency (PCE) | 0.89% | ucla.edu |

| Short-Circuit Current (Jsc) | 5.0 mA/cm² | ucla.edu |

| Open-Circuit Voltage (Voc) | 0.52 V | ucla.edu |

| Fill Factor (FF) | 34.3% | ucla.edu |

Organic Light-Emitting Diodes (OLEDs)

The quest for highly efficient and color-tunable materials is a driving force in OLED research. This compound serves as a key intermediate in the synthesis of such materials, enabling the fine-tuning of their electronic and emissive properties.

While direct polymerization of this compound for OLED applications is a subject of ongoing research, its derivatives have shown significant promise. The incorporation of the 2,1,3-benzoselenadiazole unit into polymer backbones is a recognized strategy for developing materials with tailored energy levels, facilitating efficient charge injection and transport. The selenium atom, being larger and more polarizable than sulfur, can lead to stronger intermolecular interactions and potentially enhanced charge mobility.

In a study on copolymers for near-infrared (NIR) light-emitting diodes, the substitution of a sulfur atom in a thiadiazole-based donor-acceptor-donor (DAD) unit with a selenium atom to form a benzoselenadiazole derivative resulted in a significant red-shift of the electroluminescence. rsc.org This demonstrates the potential of using this compound to access longer emission wavelengths, which are crucial for applications in night-vision displays, optical communication, and medical diagnostics. The study reported that a copolymer incorporating a benzoselenadiazole moiety exhibited emission peaking at 990 nm, representing one of the most efficient polymer light-emitting diodes (PLEDs) at such a long wavelength. rsc.org

The analogous compound, 4,7-Dibromo-2,1,3-benzothiadiazole (B82695), is a widely used monomer for synthesizing organic semiconductors for OLEDs. ossila.com It is a key intermediate for well-known polymers like PCDTBT and PCPDTBT, which are utilized in both OLEDs and organic photovoltaics. ossila.com The extensive research on these benzothiadiazole-based materials provides a strong foundation for the development of their benzoselenadiazole counterparts, with the expectation that the selenium atom will beneficially modify the material's properties for specific OLED applications.

The development of π-extended derivatives from this compound is a key strategy for creating novel OLED emitters. By reacting the dibromo-functionalized core with various aromatic and heteroaromatic groups through cross-coupling reactions like Suzuki or Stille coupling, researchers can extend the π-conjugation of the molecule. This extension has a profound impact on the photophysical properties, including the absorption and emission wavelengths.

For instance, the synthesis of 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole, a π-extended derivative of the sulfur analogue, results in a highly efficient fluorescent moiety. researchgate.net This molecule benefits from an intramolecular "push-pull" electronic effect, where the thiophene units act as electron donors and the benzothiadiazole core acts as the electron acceptor. researchgate.net Similar π-extended systems derived from this compound are expected to exhibit strong intramolecular charge transfer, leading to tunable and efficient light emission.

Research on fluorene-based copolymers for OLEDs has shown that the introduction of different substituents significantly influences the π-conjugation and, consequently, the emission properties. semanticscholar.org By strategically designing and synthesizing π-extended derivatives of this compound, it is possible to create a new family of emitters with tailored colors and high photoluminescence quantum yields, which are critical parameters for high-performance OLED displays.

Electrochromic Materials

Electrochromic materials, which change their optical properties in response to an applied voltage, are at the heart of technologies like smart windows, reflective displays, and electrochromic mirrors. The incorporation of this compound into conjugated polymers offers a pathway to novel electrochromic materials with desirable color-switching characteristics and performance metrics.

Polymers synthesized using this compound as a comonomer exhibit distinct electrochromic behavior. In a study of carbazole-based electrochromic polymers, a polymer named PCBSe was synthesized using this compound (BSe) as one of the building blocks. expresspolymlett.com The variation of the heteroatom (in this case, selenium) in the benzazole unit was found to have a significant effect on the electro-optic properties and the neutral state color of the resulting polymer films. expresspolymlett.com

The table below summarizes the color switching properties of some electrochromic polymers containing benzoselenadiazole or its sulfur analogue.

| Polymer System | Neutral State Color | Oxidized State Color | Reference |

| Carbazole-benzoselenadiazole copolymer (PCBSe) | - | - | expresspolymlett.com |

| Carbazole (B46965)/fluorene-benzoselenadiazole copolymers | - | - | nih.gov |

| Dithienopyrrole-benzothiadiazole copolymer | Black | Blue | researchgate.net |

| 4,7-di(thiophen-2-yl)benzo[c] expresspolymlett.comgncl.cnuni.luthiadiazole and 3,4-ethylenedioxythiophene (B145204) copolymer | Metallic Blue | Centaury Blue | nih.gov |

| Carbazole and 2,2'-bithiophene (B32781) copolymer (P(DTC-co-BTP)) | Light Yellow | Dark Gray | nih.gov |

| Carbazole and 2-(2-thienyl)furan (B1594471) copolymer (P(DTC-co-TF2)) | Dark Yellow | Dark Gray | nih.gov |

Data for specific colors of benzoselenadiazole polymers were not fully detailed in the provided search results, hence some entries are marked with "-".

The performance of an electrochromic device is not only determined by its color change but also by how quickly and efficiently this change occurs. Chronoabsorptometry is a technique used to measure the dynamic switching abilities of electrochromic materials, providing key metrics such as optical contrast (ΔT) and switching time.

In the study of soluble electrochromic polymers containing benzoselenadiazole, the dynamic switching properties were investigated using chronoabsorptometry. nih.gov The results indicated that the nature of the π-bridge and the donor unit within the polymer structure influenced the optical contrast ratios. nih.gov For example, polymers with alkoxy thiophene bridges generally showed higher contrast ratios than those with alkyl thiophene bridges. nih.gov

A new electrochromic copolymer based on a benzothiadiazole derivative and 3,4-ethylenedioxythiophene (EDOT) was reported to have an optical contrast of 59% and a switching time of 2.2 seconds. nih.gov An electrochromic device fabricated from a carbazole and 2-(2-thienyl)furan-based copolymer demonstrated a rapid switching time of less than 0.6 seconds from a colored to a bleached state and a high coloration efficiency of 512.6 cm² C⁻¹. nih.gov These findings for related sulfur-containing polymers highlight the performance targets for new electrochromic materials based on this compound.

The following table presents switching time and optical contrast data for some relevant electrochromic polymers.

| Polymer/Device | Wavelength (nm) | Optical Contrast (ΔT%) | Switching Time (s) | Coloration Efficiency (cm²/C) | Reference |

| 4,7-di(thiophen-2-yl)benzo[c] expresspolymlett.comgncl.cnuni.luthiadiazole and EDOT copolymer | 585 | 59 | 2.2 | 324 | nih.gov |

| P(DTC-co-TF)/PEDOT-PSS ECD | 627 | 43.4 | < 0.6 (coloring) | - | nih.gov |

| P(DTC-co-TF2)/PEDOT-PSS ECD | 627 | - | - | 512.6 | nih.gov |

Fluorescent Probes for Bioimaging

The inherent fluorescence of benzoselenadiazole derivatives makes them attractive candidates for the development of probes for bioimaging, a technique that allows for the visualization of biological processes in living cells and organisms.